molecular formula C9H5Br2FO2 B1413663 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid CAS No. 1807322-51-5

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid

Katalognummer: B1413663
CAS-Nummer: 1807322-51-5
Molekulargewicht: 323.94 g/mol
InChI-Schlüssel: DVXRPAMWMKUUCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Br2FO2 and a molecular weight of 323.94 g/mol It is a derivative of cinnamic acid, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides dibromides in excellent yields . The fluorination step can be achieved using reagents such as Selectfluor or potassium bifluoride (KHF2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in the formation of carbon-carbon bonds through the oxidative addition and transmetalation steps facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules through coupling reactions .

Eigenschaften

CAS-Nummer

1807322-51-5

Molekularformel

C9H5Br2FO2

Molekulargewicht

323.94 g/mol

IUPAC-Name

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)

InChI-Schlüssel

DVXRPAMWMKUUCV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br

Kanonische SMILES

C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.